molecular formula C11H15NO2 B11753346 3-(2-Methoxy-3-methylphenyl)azetidin-3-ol

3-(2-Methoxy-3-methylphenyl)azetidin-3-ol

Cat. No.: B11753346
M. Wt: 193.24 g/mol
InChI Key: RONYBPOYWMFWRI-UHFFFAOYSA-N
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Description

3-(2-Methoxy-3-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is part of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are used in various pharmaceutical and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-3-methylphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with α,β-unsaturated ketones . This reaction is typically catalyzed by DBU or alkali salts, leading to regioselective production of the desired azetidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-3-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxy-3-methylphenyl)azetidin-3-ol has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-3-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its biological or chemical activity. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxy-3-methylphenyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups on the phenyl ring, combined with the azetidin-3-ol core, make it a valuable compound for various applications.

Biological Activity

3-(2-Methoxy-3-methylphenyl)azetidin-3-ol is a heterocyclic organic compound notable for its potential therapeutic applications. Characterized by an azetidine ring and a hydroxyl group, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.24 g/mol
  • Structural Features : The compound features a methoxy and methyl substitution on the phenyl group, enhancing its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the hydroxyl group enhances its interaction with microbial targets, suggesting potential use as an antimicrobial agent in various therapeutic applications.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to induce apoptosis in cancer cells. In vitro studies have shown that derivatives of azetidin compounds, including this compound, can significantly inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this azetidine derivative were found to exhibit cytotoxic activity against human breast cancer cells (MCF-7) with IC50 values indicating potent antiproliferative effects .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The hydroxyl group allows for increased reactivity, facilitating binding to enzymes or receptors involved in critical biological processes.
  • Apoptosis Induction : Studies have demonstrated that related azetidine compounds can trigger apoptosis through caspase activation pathways, leading to cell death in neoplastic cells .
  • Gene Regulation : Molecular analyses suggest that these compounds may affect gene expression related to cell cycle regulation and apoptosis, further supporting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(2,3-Dimethylphenyl)azetidin-3-oneContains a ketone instead of a hydroxyl groupIncreased stability due to carbonyl functionality
3-(2,3-Dimethylphenyl)azetidineLacks the hydroxyl groupLess reactive; primarily used as a scaffold
3-(2-Methoxyphenyl)oxetan-3-olOxygen atom in the ring instead of nitrogenDifferent chemical properties due to ring structure

The combination of the methoxy and hydroxyl groups in this compound enhances its reactivity compared to similar compounds, suggesting greater potential for biological activity.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of azetidine derivatives:

  • A study evaluating various azetidine derivatives found that certain compounds exhibited significant cytotoxicity against melanoma cells (B16F10), with specific derivatives showing overexpression of apoptosis-related genes .
  • Another investigation into azetidinone derivatives demonstrated potent antiproliferative activity in MCF-7 cells at nanomolar concentrations, suggesting that modifications on the azetidine scaffold can lead to enhanced therapeutic efficacy .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(2-methoxy-3-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H15NO2/c1-8-4-3-5-9(10(8)14-2)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3

InChI Key

RONYBPOYWMFWRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2(CNC2)O)OC

Origin of Product

United States

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